molecular formula C15H13N3OS2 B2526448 2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide CAS No. 1105218-95-8

2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

Cat. No.: B2526448
CAS No.: 1105218-95-8
M. Wt: 315.41
InChI Key: CNKMSEJNPKBACO-UHFFFAOYSA-N
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Description

2-(Phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a synthetic compound of significant interest in medicinal chemistry research, featuring a hybrid structure combining thiazole and thiophene-2-carboxamide pharmacophores. Its molecular framework is closely related to established non-steroidal anti-inflammatory drug (NSAID) scaffolds, positioning it as a potential candidate for investigating cyclooxygenase (COX) enzyme inhibition. Research on analogous methoxyphenyl thiazole carboxamide derivatives has demonstrated potent and selective inhibitory activity against COX-2, an enzyme critically involved in inflammatory processes, with some compounds showing selectivity ratios comparable to celecoxib . Beyond inflammation, the constituent moieties of this compound are frequently explored in oncology. The 2-aminothiazole core is a privileged structure in anticancer drug discovery, present in several clinical and preclinical agents for its ability to interact with a variety of biological targets and inhibit cancer cell proliferation . Furthermore, the thiophene-2-carboxamide subunit is recognized as a valuable lead in drug discovery, with derivatives exhibiting a range of bioactivities and serving as key components in marketed drugs for various conditions . This combination makes the compound a versatile intermediate for developing novel small-molecule therapeutic agents. Researchers can utilize this compound in pharmaceutical development , biochemical assay development , and mechanism of action studies , particularly those focused on inflammatory pathways and oncogenic signaling. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-anilino-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c19-14(16-9-12-7-4-8-20-12)13-10-21-15(18-13)17-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKMSEJNPKBACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide typically involves the reaction of a thiazole derivative with a phenylamine and a thiophen-2-ylmethyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole core undergoes nucleophilic substitution at the C2 and C4 positions. Key reactions include:

Reaction TypeConditionsProducts/OutcomesSource
Chloride displacementEthanolic NaOEt, refluxSulfide intermediates via S-alkylation
HeterocyclizationDioxane, NaOMe, 80°CThiophene derivatives via ring closure
Arylazo group introductionAryl diazonium salts, 0–5°CAzo-coupled derivatives (λ<sub>max</sub> 450–480 nm)

Example : Reaction with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate under basic conditions produces sulfide intermediates, which cyclize to form substituted thiophenes .

Electrophilic Aromatic Substitution (EAS) at the Phenylamino Group

The phenylamino group participates in EAS, particularly at the para position:

ElectrophileCatalyst/ConditionsProductYieldSource
Acetyl chlorideGlacial acetic acid, 110°C4-Acetamido derivatives75–85%
Benzoyl chlorideDMF, KOH, RTN-Benzoylated analogues68%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C4-Nitro-phenylamino derivatives60%

Mechanistic Insight : The amino group activates the benzene ring, directing electrophiles to the para position .

Carboxamide Group Reactivity

The thiophen-2-ylmethyl carboxamide undergoes hydrolysis and condensation:

ReactionReagents/ConditionsProductsApplicationSource
Acidic hydrolysis6M HCl, reflux, 6hThiophene-2-carboxylic acidIntermediate for analogs
Base-mediated hydrolysisNaOH (10%), ethanol, 70°CAmmonium salt of carboxylic acidSalt formation
Condensation with aminesDCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub>Secondary amides (e.g., pyridinyl)Anticancer leads

Notable Example : Condensation with 4-methoxyaniline under coupling agents yields analogues with enhanced bioactivity (IC<sub>50</sub> = 5.71 µM against MCF-7 cells) .

Thiophene Methyl Functionalization

The thiophen-2-ylmethyl group participates in:

Reaction TypeConditionsOutcomeSource
BrominationNBS, CCl<sub>4</sub>, lightBromomethyl derivative
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O, 60°CThiophene-2-carboxaldehyde
Cross-couplingPd(PPh<sub>3</sub>)<sub>4</sub>, Ar–X, DMFBiarylthiophene hybrids

Key Finding : Bromination at the methyl group enables Suzuki-Miyaura couplings for diversification .

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

ReagentConditionsProductBiological ActivitySource
MalononitrileAcOH, NH<sub>4</sub>OAc, 120°CPyridine-thiazole hybridsAnticancer (IC<sub>50</sub> 2.01 µM)
Thiourea/I<sub>2</sub>EtOH, Δ2-Aminothiazole derivativesAntitubercular (MIC 0.09 µg/mL)

Mechanism : Cyclocondensation involves nucleophilic attack by the carboxamide nitrogen, followed by dehydration .

Metal Coordination Complexes

The thiazole and carboxamide groups chelate transition metals:

Metal SaltSolvent/ConditionsComplex StructureApplicationSource
CuCl<sub>2</sub>MeOH, RTOctahedral Cu(II) complexCatalytic oxidation
Fe(NO<sub>3</sub>)<sub>3</sub>·9H<sub>2</sub>OEtOH/H<sub>2</sub>O, 50°CFe(III)-carboxamide adductMagnetic materials

Characterization : Complexes confirmed by UV-Vis (d-d transitions at 600–650 nm) and ESR.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide have shown efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of thiazole derivatives against different bacterial and fungal strains. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/ml, with some compounds exhibiting enhanced activity against gram-positive bacteria .

Anticancer Properties

Thiazole derivatives have also been explored for their anticancer potential. The compound has been tested against various cancer cell lines, showing promising results.

Case Study: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of thiazole derivatives on human breast cancer (MCF-7), pancreatic cancer (BxPC-3), and lung carcinoma (A-549) cell lines. Compounds derived from similar thiazole structures demonstrated moderate to excellent cytotoxicity, with some achieving IC50 values comparable to established chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The efficacy of thiazole derivatives can often be correlated with their chemical structure. Modifications at specific positions on the thiazole ring or substituents on the phenyl group can enhance biological activity. For example, the introduction of halogen atoms or electron-withdrawing groups has been shown to improve antimicrobial and anticancer activities .

Data Summary

Activity Compound MIC/IC50 Values Target Organisms/Cell Lines
AntimicrobialThis compound100 - 400 µg/mlGram-positive bacteria (e.g., MRSA)
AnticancerSimilar thiazole derivativesIC50 comparable to doxorubicinMCF-7, BxPC-3, A-549

Mechanism of Action

The mechanism of action of 2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazole-carboxamides, which exhibit diverse biological activities. Below is a comparative analysis with structurally related derivatives:

Compound Substituents Molecular Weight Key Properties/Activities Reference
2-(Phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide Thiophen-2-ylmethyl (amide), phenylamino (C2) ~357.4 g/mol* Unknown (limited data in evidence)
N-(furan-2-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide Furan-2-ylmethyl (amide), pyrimidin-2-ylamino (C2) 344.4 g/mol Potential kinase inhibition (structural analogy)
2-(Phenylamino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide 3,4,5-Trimethoxyphenyl (amide), phenylamino (C2) 385.4 g/mol Enhanced solubility due to polar methoxy groups
5-(Cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide Cyclohexanecarboxamido (amide), phenylamino (C2) ~393.5 g/mol* Improved lipophilicity
N-(2-(Diisopropylamino)ethyl)-2-(2,4,5-TMBz-amino)thiazole-4-carboxamide Diisopropylaminoethyl (amide), 2,4,5-TMBz-amino (C2) 464.6 g/mol Anticancer activity (pro-apoptotic effects)

*Calculated based on molecular formulas from evidence.

Key Differences and Implications

Substituent Effects on Solubility and Bioavailability

  • The thiophen-2-ylmethyl group in the target compound confers moderate lipophilicity compared to the 3,4,5-trimethoxyphenyl analogue, which has higher solubility due to polar methoxy groups .
  • The furan-2-ylmethyl derivative may exhibit better metabolic stability than thiophene-containing analogues due to furan’s lower susceptibility to oxidation .

Synthetic Accessibility Compounds with simpler substituents (e.g., phenylamino) are synthesized in higher yields (>90%) using standard coupling reagents (e.g., EDCI/HOBt) . Derivatives with bulky groups (e.g., cyclohexanecarboxamido) require optimized purification steps, as evidenced by lower HPLC purity (e.g., 22% for compound 35 in ) .

Biological Activity Trends N-(2-(Diisopropylamino)ethyl) analogues (e.g., compound in ) show marked cytotoxicity against cancer cell lines (IC$_{50}$ < 10 µM), suggesting the importance of tertiary amine groups in enhancing cell penetration .

Biological Activity

The compound 2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide belongs to a class of thiazole derivatives that have garnered attention for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this compound, supported by data from various studies and case analyses.

Chemical Structure

The structure of this compound can be represented as follows:

C13H12N2S2O\text{C}_{13}\text{H}_{12}\text{N}_2\text{S}_2\text{O}

Anticancer Activity

Numerous studies have explored the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF7 (breast cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)
This compoundHepG25.48
This compoundA5494.53
This compoundMCF76.20

These results indicate that the compound exhibits promising anticancer activity, particularly in inhibiting the growth of liver and lung cancer cells.

Antibacterial Activity

Thiazole derivatives have also been evaluated for their antibacterial properties. In vitro studies suggest that compounds with similar structures to this compound demonstrate significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Against Various Strains

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli12
This compoundS. aureus15
This compoundB. subtilis10

These findings suggest that the compound possesses notable antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Antifungal Activity

The antifungal properties of thiazole derivatives have been documented in several studies. Similar compounds have been shown to inhibit fungal growth effectively, particularly against strains such as Candida albicans and Aspergillus niger.

The biological activities of thiazole derivatives, including this compound, are often attributed to their ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Many thiazoles inhibit enzymes critical for cancer cell proliferation and bacterial metabolism.
  • Induction of Apoptosis : These compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Membrane Integrity : In bacteria, thiazoles can compromise cell membrane integrity, leading to cell lysis.

Case Studies

A study conducted by Matysiak et al. focused on the synthesis and evaluation of various thiazole derivatives, revealing that substitutions at specific positions significantly enhanced biological activity against cancer cells . Another investigation highlighted the efficacy of thiazoles in treating infections caused by resistant bacterial strains, showcasing their potential in antibiotic therapy .

Q & A

Q. Discrepancies in reported IC50 values across studies: How to validate?

  • Resolution Steps :

Standardize assay conditions (cell passage number, serum concentration) .

Confirm compound integrity via post-assay HPLC .

Cross-validate using orthogonal assays (e.g., Western blot for target inhibition) .

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